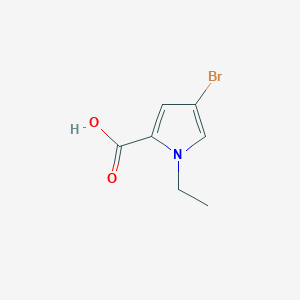

4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

¹³C NMR :

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| O–H (carboxylic acid) | 2500–3300 (broad) | O–H stretching |

| C=O (carboxylic acid) | 1680–1720 | C=O stretching |

| C–Br | 550–600 | C–Br stretching |

UV-Vis Spectroscopy

The compound exhibits π→π* transitions in the 200–300 nm range , typical of pyrrole derivatives. Bromine’s electron-withdrawing effect red-shifts absorption maxima compared to unsubstituted pyrroles.

Thermochemical Properties and Stability Analysis

Thermal Behavior

Solubility

| Solvent | Solubility |

|---|---|

| Water | Low |

| Ethanol | Moderate |

| DMSO | High |

Hydrogen bonding between carboxylic acid groups enhances solubility in polar aprotic solvents.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations resolve tautomerism and hydrogen-bonding effects :

| Property | Value (Hartree) |

|---|---|

| HOMO Energy | -0.25 |

| LUMO Energy | -0.10 |

| HOMO-LUMO Gap | 0.15 |

Frontier molecular orbitals indicate electrophilic reactivity at the 5-position of the pyrrole ring and nucleophilic susceptibility at the bromine-bearing carbon.

Molecular Orbital Analysis

- HOMO : Localized on the pyrrole ring’s π-system.

- LUMO : Delocalized across the 4-bromo and carboxylic acid groups, facilitating Suzuki-Miyaura coupling at the 4-position.

Comparative Structural Insights

| Property | This compound | 1H-Pyrrole-2-carboxylic Acid |

|---|---|---|

| Crystal System | Monoclinic (P2₁/c) | Monoclinic (C2/c) |

| Carboxylic Dihedral | ~14.1° | 11.7° |

| Hydrogen Bonding | O–H···O dimers | N–H···O chains |

The ethyl group in the target compound stabilizes hydrogen-bonded networks compared to unsubstituted analogs.

Properties

IUPAC Name |

4-bromo-1-ethylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFLIFGDKJYOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257137 | |

| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235438-94-4 | |

| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Step

- Starting Material: 1-ethylpyrrole

- Reagent: Bromine (Br2)

- Solvent: Dichloromethane (CH2Cl2) or other suitable non-protic solvents

- Conditions: Typically performed at ambient temperature or under controlled cooling to avoid over-bromination.

- Mechanism: Electrophilic aromatic substitution selectively occurs at the 4-position of the pyrrole ring due to electronic and steric factors.

Industrial Scale Synthesis

- Continuous Flow Reactors: Industrial production often utilizes continuous flow technology to improve reaction control, safety, and scalability.

- Advantages: Enhanced heat and mass transfer, precise control over reaction times, and reduced risk of hazardous bromine handling.

- Optimization: Use of catalysts and fine-tuning of temperature, pressure, and solvent systems to maximize yield and purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Pressure | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine (Br2), 1-ethylpyrrole | Dichloromethane | 0–25°C | Atmospheric | Controlled addition to avoid polybromination |

| Carboxylation | Carbon dioxide (CO2), possible base/catalyst | Solvent or neat | Elevated (e.g., 50–150°C) | High (several atm) | High pressure CO2 promotes carboxylation |

Alternative Synthetic Routes and Considerations

- While the primary method involves bromination followed by carboxylation, alternative approaches reported for related pyrrole carboxylic acids include bromination using N-bromosuccinimide (NBS) as a milder brominating agent, though specific data for the ethyl-substituted compound is limited.

- Multi-step syntheses starting from simpler precursors like maleic anhydride and formamide have been reported for other pyrrole derivatives but are less common for this specific compound due to complexity and lower efficiency.

- The choice of brominating agent and reaction conditions can significantly impact yield, regioselectivity, and purity.

Chemical Reaction Analysis

- The bromination is an electrophilic aromatic substitution, highly regioselective for the 4-position on the pyrrole ring.

- The carboxylation involves nucleophilic attack of CO2 at the 2-position, facilitated by the electron-rich pyrrole ring.

- Subsequent purification typically involves extraction and recrystallization to obtain the pure carboxylic acid.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Carboxylation Agent | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromination + Carboxylation | 1-ethylpyrrole | Bromine (Br2) | CO2 (high pressure) | CH2Cl2, 0-25°C (bromination); elevated T and P (carboxylation) | High regioselectivity; scalable | Requires handling of bromine and high-pressure CO2 |

| Alternative bromination | 1-ethylpyrrole | N-bromosuccinimide (NBS) | CO2 or other carboxylation methods | Mild conditions possible | Milder bromination conditions | Less documented for ethyl-substituted pyrrole |

Research Findings and Optimization

- Studies indicate that controlling the solvent polarity and temperature during bromination is critical to prevent dibromination or polymerization of pyrrole derivatives.

- Continuous flow methods have demonstrated improved yields (~85–90%) and safer bromine handling compared to batch processes.

- Use of catalysts such as bases or transition metals during carboxylation can reduce the required pressure and temperature, improving energy efficiency.

- Purity of the final compound is confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like ethanol.

Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are commonly used.

Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed.

Major Products:

Substitution: Products include various substituted pyrroles, depending on the nucleophile used.

Oxidation: Products include pyrrole derivatives with ketone or aldehyde groups.

Reduction: Products include alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Driven Structural and Functional Differences

A comparative analysis of key analogs is provided below:

Table 1: Key Attributes of 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic Acid and Analogues

Physicochemical Properties

- Crystallinity: The ethyl derivative forms corrugated sheets via O–H···O hydrogen bonds, with a dihedral angle of 14.1° between the carboxylic acid and pyrrole planes . In contrast, the non-ethylated analog (4-bromo-1H-pyrrole-2-carboxylic acid) exhibits tighter R₂²(10) hydrogen-bonded dimers .

- Solubility and Lipophilicity : The ethyl group increases lipophilicity (logP ≈ 2.1) compared to the methyl analog (logP ≈ 1.5), enhancing membrane permeability in drug design .

Biological Activity

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by its unique chemical structure, which includes a bromine atom and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and biology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

- Molecular Formula : C7H8BrNO2

- SMILES Notation : CCN1C=C(C=C1C(=O)O)Br

- InChI : InChI=1S/C7H8BrNO2/c1-2-9-4-3(8)5(10)6(9)7(11)12/h3-4H,2H2,1H3,(H,11,12)

Synthesis

The synthesis of this compound typically involves:

- Bromination : Treating 1-ethylpyrrole with bromine in dichloromethane.

- Carboxylation : The brominated product is then subjected to carboxylation using carbon dioxide under high-pressure conditions.

This synthetic route allows for the introduction of specific functional groups that enhance the compound's biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. In vitro studies have demonstrated its potential as an antibacterial agent, suggesting that it could serve as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, it has shown pro-apoptotic effects, promoting programmed cell death in cancerous cells. The mechanism appears to involve the activation of cellular pathways that lead to apoptosis and inhibition of autophagy, enhancing the efficacy of existing chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cancer cell survival and proliferation.

The bromine atom and carboxylic acid group are crucial for binding affinity and modulation of target activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | Methyl group instead of ethyl | Moderate antimicrobial activity |

| 4-Bromo-1H-pyrrole-2-carboxylic acid ethyl ester | Ester derivative | Varies; generally less active |

Case Studies

Recent studies have highlighted the potential of pyrrole derivatives like this compound in drug development:

- Study on Hepatitis B Virus (HBV) : Pyrrole scaffolds have been investigated as capsid assembly modulators (CAMs), demonstrating promising results in inhibiting HBV .

- Cancer Cell Line Studies : Research has shown that compounds similar to 4-bromo derivatives can induce apoptosis in colon cancer cells while activating autophagic flux as a survival mechanism .

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid?

The compound is typically synthesized via bromination of a pyrrole precursor followed by alkylation. For example, ethyl 4-bromo-1H-pyrrole-2-carboxylate can be brominated with N-bromosuccinimide (NBS) under controlled conditions, followed by alkylation with ethyl iodide in the presence of a base like K₂CO₃ in DMF . Purification often involves column chromatography or recrystallization. Key intermediates should be verified using NMR (e.g., δ ~12.11 ppm for carboxylic protons in DMSO-d₆) and ESIMS (e.g., m/z 300.1 [M-1]⁻) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., ethyl group δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and bromine’s deshielding effects .

- Mass Spectrometry : ESIMS or HRMS confirms molecular weight (e.g., [M-1]⁻ at m/z 240.96) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group, a = 16.0028 Å, β = 93.199°) .

Q. How is the compound’s purity assessed in academic research?

Purity is validated via HPLC (e.g., >90% purity with C18 columns and UV detection at 254 nm) and LCMS to detect trace impurities . TGA (thermogravimetric analysis) can assess thermal stability, though specific data for this compound is limited in the literature.

Advanced Research Questions

Q. How can conflicting NMR data arising from tautomerism or impurities be resolved?

Conflicting peaks may arise from keto-enol tautomerism or residual solvents. Use deuterated DMSO-d₆ to stabilize the carboxylic proton and compare experimental data with computed NMR spectra (e.g., DFT calculations at the B3LYP/6-311++G(d,p) level). Multi-nuclear NMR (e.g., ¹⁹F or ²H in deuterated analogs) and variable-temperature NMR can clarify dynamic processes .

Q. What strategies optimize bromination yields while minimizing side reactions?

- Stoichiometry : Use 1.05–1.1 equivalents of bromine to avoid over-bromination .

- Solvent Choice : Polar aprotic solvents like DMF enhance electrophilic substitution .

- Catalysis : Lewis acids (e.g., AlCl₃) or iodine can regioselectively activate the pyrrole ring . Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and quench excess bromine with Na₂S₂O₃ .

Q. How does the crystal structure inform intermolecular interactions in solid-state applications?

X-ray data reveals hydrogen-bonded dimers (e.g., N1—H1⋯O1 and O2—H2⋯O1 interactions) forming corrugated sheets parallel to the bc plane. These interactions influence solubility and stability. Refinement with SHELXL (using anisotropic displacement parameters) accounts for disordered hydrogen atoms .

Q. What computational methods predict the compound’s reactivity in Suzuki-Miyaura coupling?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) can model interactions with palladium catalysts, while MD simulations assess solvent effects . Validate predictions with experimental coupling yields using arylboronic acids .

Q. How can bioactivity studies differentiate between the compound’s direct effects and metabolic derivatives?

- Stable Isotope Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways .

- Proteomics : Use affinity chromatography to isolate protein targets (e.g., kinase inhibition assays) .

- SAR Studies : Modify the ethyl or carboxylic acid groups to assess activity changes (e.g., methyl esters for improved membrane permeability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities?

- Purity Reassessment : Verify via HPLC and elemental analysis.

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability.

- Crystal Polymorphism : Test different polymorphs (e.g., via solvent-drop grinding) for altered bioactivity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.